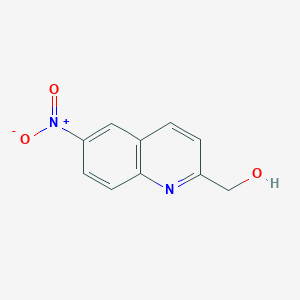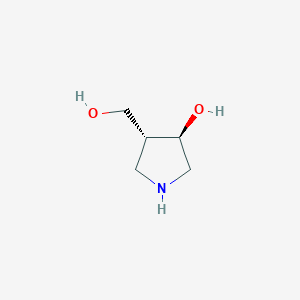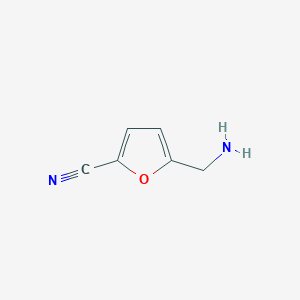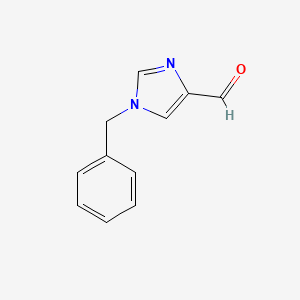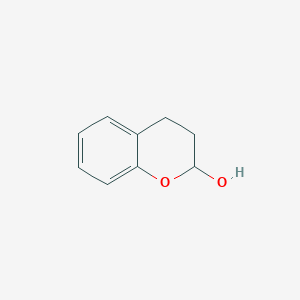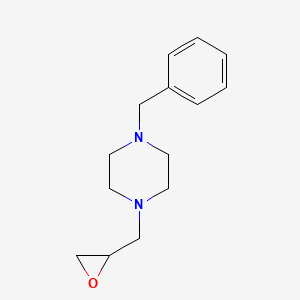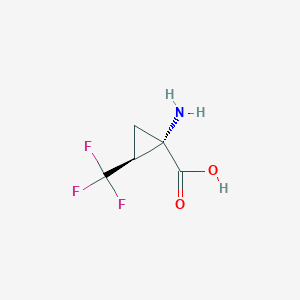
(1S,2S)-1-Phenylcyclohexane-1,2-diol
Overview
Description
“(1S,2S)-1-Phenylcyclohexane-1,2-diol” is a chiral compound with potential applications in pharmaceutical and scientific research . It has three stereogenic centers .
Synthesis Analysis
The synthesis of “(1S,2S)-1-Phenylcyclohexane-1,2-diol” involves specific stages where epimerization processes at the C-1 can occur . The synthesis route has been reported, revealing that the desired configuration does not change throughout the process .Molecular Structure Analysis
The molecular structure of “(1S,2S)-1-Phenylcyclohexane-1,2-diol” can be determined using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry . The structure contains discrete molecules linked into infinite chains by O–H ⋯ O hydrogen bonds .Scientific Research Applications
Synthesis and Derivative Formation
- (1S,2S)-1-Phenylcyclohexane-1,2-diol and its derivatives are crucial in stereoselective syntheses, like the Sharpless Asymmetric Dihydroxylation, forming compounds such as trans-2-Phenylcyclohexanol. These processes are fundamental in creating enantiomerically pure compounds for various applications (González et al., 2003).
Catalysis and Polymerization
- The diols, including variations of cyclohexane-1,2-diols, exhibit potential as precatalyst activators, notably in the ring-opening polymerization of cyclic esters. Such chemical processes are integral to producing polymers with specific properties (Komarov et al., 2019).
Chiral Recognition and Resolution
- Cyclohexane-1,2-diols play a significant role in chiral recognition and resolution processes. Through interactions with chiral tetrapeptides, these compounds contribute to the kinetic resolution of specific enantiomers, showcasing their importance in stereochemistry and enantioselective synthesis (Shinisha & Sunoj, 2009).
Conformational Analysis
- The conformational behavior of substituted phenylcyclohexanes, including variations of (1S,2S)-1-Phenylcyclohexane-1,2-diol, is a subject of study to understand their molecular dynamics, which is crucial in fields like drug design and materials science (Flos et al., 2016).
Ligand Design for Transition Metal Complexes
- Cyclohexane-1,2-diols are used in the design of ligands for transition metal complexes, demonstrating their versatility in inorganic and coordination chemistry. These ligands are integral in creating complexes with specific properties for catalysis or material applications (Chu et al., 2008).
properties
IUPAC Name |
(1S,2S)-1-phenylcyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNHEYDAIICUDL-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]([C@H](C1)O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465049 | |
| Record name | (1S,2S)-1-Phenylcyclohexane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-Phenylcyclohexane-1,2-diol | |
CAS RN |
34281-90-8 | |
| Record name | (1S,2S)-1-Phenylcyclohexane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



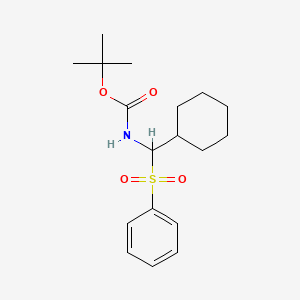
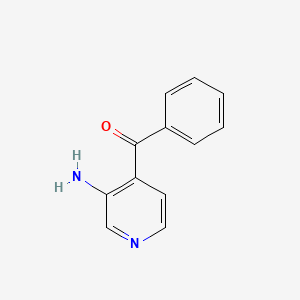
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)
